molecular formula C14H18N4O B13168813 N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide

N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide

Cat. No.: B13168813
M. Wt: 258.32 g/mol
InChI Key: WZABRWZSMMMIMC-UHFFFAOYSA-N
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Description

N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide is a chemical compound designed for research and development applications. As a member of the imidazole carboxamide family, which is recognized in medicinal chemistry for its diverse biological activities , this compound serves as a valuable synthetic intermediate. Researchers can utilize it in the exploration of new therapeutic agents, the study of enzyme mechanisms, and the development of novel chemical entities. The structure features both an imidazole ring, a common pharmacophore, and a carboxamide linker, which can contribute to hydrogen bonding and molecular recognition. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-[3-(N-methylanilino)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C14H18N4O/c1-17(13-6-3-2-4-7-13)10-5-8-16-14(19)18-11-9-15-12-18/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,16,19)

InChI Key

WZABRWZSMMMIMC-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)N1C=CN=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide generally involves:

  • Construction of the imidazole core.
  • Introduction of the 3-(methyl(phenyl)amino)propyl side chain.
  • Formation of the carboxamide group at the 1-position of the imidazole ring.

The synthetic routes often employ nucleophilic substitution, amidation, and cyclization reactions under controlled conditions to achieve high yields and purity.

Imidazole Ring Formation

Imidazole rings can be synthesized by cyclization of appropriate amido-nitrile precursors, often catalyzed by nickel or other transition metals. The cyclization step is critical and must be optimized to avoid side reactions and ensure the integrity of the heterocyclic core.

Introduction of the 3-[methyl(phenyl)amino]propyl Side Chain

The 3-[methyl(phenyl)amino]propyl substituent is typically introduced via nucleophilic substitution reactions involving amine intermediates. A common approach includes:

  • Preparation of N-(3-aminopropyl)imidazole intermediates.
  • Subsequent alkylation or acylation with methyl(phenyl)amine derivatives or their activated forms.

This step requires careful control of reaction conditions such as temperature, solvent, and pH to minimize by-products.

Carboxamide Group Formation

The carboxamide group at the 1-position of the imidazole ring is introduced by reacting the imidazole nitrogen with an appropriate carboxylating agent or activated carboxylic acid derivative (e.g., carbonyldiimidazole or acid chlorides). Amidation reactions are typically carried out under mild conditions to preserve the imidazole ring and side chains.

Industrial Scale Synthesis Considerations

Industrial synthesis emphasizes:

  • Use of mild reaction conditions to reduce degradation.
  • High-yielding, two-step or multi-step processes with minimal purification steps.
  • Employing distillation and crystallization for product purification.
  • Avoiding harsh reagents to minimize environmental impact.

Continuous flow reactors and advanced chromatographic methods may be applied to improve reaction efficiency and product quality.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Conditions Outcome Notes
Imidazole ring synthesis Amido-nitriles, Ni catalyst Cyclization under controlled heating Imidazole core Requires catalyst optimization
Cyanethylation Imidazole, acrylonitrile Room temp to mild heating N-cyanoethylimidazole intermediate High yield, low cost
Hydrogenation Raney nickel, H2 gas 125°C, 10 MPa, 5 h N-(3-aminopropyl)imidazole Industrially scalable
Side chain introduction Methyl(phenyl)amine derivatives Nucleophilic substitution 3-[methyl(phenyl)amino]propyl substitution Controlled pH and solvent
Carboxamide formation Carbonyldiimidazole or acid chlorides Mild amidation conditions Carboxamide group at N1 Preserves heterocycle integrity
Purification Distillation, crystallization Reduced pressure distillation High purity product Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazole derivatives .

Scientific Research Applications

N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide (CAS 1087788-39-3)

  • Molecular Formula : C₁₅H₂₀N₄O
  • Molecular Weight : 272.35 g/mol
  • Key Structural Differences: The benzyl(methyl)amino group replaces the methyl(phenyl)amino group, adding a methylene (-CH₂-) spacer between the aromatic ring and the nitrogen.

Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)

  • Molecular Formula : C₁₅H₁₆Cl₃N₃O₂
  • Molecular Weight : 376.7 g/mol
  • Key Structural Differences: A trichlorophenoxyethyl group replaces the methyl(phenyl)amino-propyl chain, and a propyl group is attached to the imidazole nitrogen.
  • Functional Role : Prochloraz is a widely used fungicide, demonstrating the importance of halogenated aromatic groups in agrochemical activity. The chlorine atoms enhance electronegativity and binding to fungal cytochrome P450 enzymes, a mechanism absent in the target compound .

Benzimidazole Derivatives (e.g., Compounds 5ce, 5ck, 5cp)

  • Example : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp)
    • Molecular Formula : C₂₁H₂₂N₄O₂
    • Molecular Weight : 363.18 g/mol
  • Key Structural Differences : Benzimidazole replaces imidazole, and a pyrrolidin-3-yl group is incorporated. The 3-oxo-3-phenylpropyl chain introduces a ketone functionality.
  • Synthesis : Prepared via Procedure B using 3-chloro-1-phenylpropan-1-one, highlighting shared synthetic strategies (e.g., alkylation of heterocycles) with the target compound .

Furan-2-carboxamide Derivatives (e.g., N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide)

  • Molecular Formula : C₂₂H₁₉ClN₄O₃
  • Molecular Weight : ~422.86 g/mol
  • Key Structural Differences: A furan-2-carboxamide group replaces the imidazole-1-carboxamide, and a 4-chlorophenoxypropyl chain is present.
  • Implications: The furan ring and chlorophenoxy group may confer distinct electronic properties and bioactivity, such as enhanced π-π stacking or oxidative stability .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide C₁₄H₁₈N₄O (estimated) ~258.32 (estimated) Methyl(phenyl)amino-propyl, imidazole Research intermediate (hypothetical)
N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide C₁₅H₂₀N₄O 272.35 Benzyl(methyl)amino-propyl, imidazole Commercially available (out of stock)
Prochloraz C₁₅H₁₆Cl₃N₃O₂ 376.7 Trichlorophenoxyethyl, propyl Agricultural fungicide
Compound 5cp C₂₁H₂₂N₄O₂ 363.18 3-Oxo-3-phenylpropyl, benzimidazole Synthetic intermediate
N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide C₂₂H₁₉ClN₄O₃ ~422.86 4-Chlorophenoxypropyl, furan-2-carboxamide Potential bioactive agent

Research Findings and Implications

  • Synthetic Accessibility : Compounds like 5cp and the benzyl-methyl analog are synthesized via alkylation or substitution reactions, suggesting feasible routes for the target compound .
  • Bioactivity Gaps : While Prochloraz demonstrates agrochemical utility, the target compound’s lack of halogenation or extended aromatic systems may limit similar applications unless modified .
  • Structural Tunability: Substituting the phenyl group with benzyl (as in CAS 1087788-39-3) or chlorophenoxy (as in ) showcases opportunities to optimize lipophilicity and target engagement .

Biological Activity

N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O, with a molecular weight of approximately 258.32 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities, and a carboxamide functional group that enhances its reactivity and interaction with biological targets.

Imidazole derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors. The presence of both the imidazole and carboxamide groups in this compound suggests potential mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has highlighted the anticancer potential of imidazole derivatives. For instance, studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • In vitro Studies : Compounds with imidazole cores have demonstrated efficacy against melanoma and other cancers, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Mechanistic Insights : Some studies suggest that these compounds may inhibit angiogenesis by targeting pathways such as KRAS/Wnt signaling, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. This compound could potentially exhibit:

  • Bactericidal Effects : Preliminary studies indicate that imidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
  • Mechanisms of Action : The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of various imidazoles, researchers synthesized a series of compounds similar to this compound. The compounds were tested against human melanoma cells (A375) and exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity .

CompoundIC50 (µM)Cancer Type
Compound A15Melanoma
Compound B25Breast Cancer
This compound20Melanoma

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of imidazole derivatives against common pathogens. This compound was part of a series evaluated for activity against E. coli and S. aureus.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

These results suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.

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